N''-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide
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Overview
Description
N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide is a compound that belongs to the class of aminopyrazoles. Aminopyrazoles are known for their diverse applications in medicinal chemistry, agrochemistry, and material science. The pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, is a key feature of this compound, contributing to its unique chemical properties and biological activities .
Preparation Methods
The synthesis of N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazines and carbonyl compounds.
Introduction of the Guanidine Group: The guanidine moiety can be introduced by reacting the pyrazole derivative with an appropriate guanidine precursor under basic conditions.
Hydroiodide Formation: The final step involves the formation of the hydroiodide salt by reacting the guanidine derivative with hydroiodic acid.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction conditions .
Chemical Reactions Analysis
N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dimethyl sulfoxide, and catalysts such as palladium or platinum . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of enzymes and receptors, such as kinases and cyclooxygenases, which are targets for anti-inflammatory and anticancer drugs.
Material Science: It is used in the synthesis of polymers and supramolecular structures, contributing to the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide involves its interaction with molecular targets such as enzymes and receptors. The pyrazole ring and guanidine group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, inhibiting their activity . This inhibition can disrupt cellular pathways, leading to therapeutic effects in diseases like cancer and inflammation .
Comparison with Similar Compounds
Similar compounds to N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide include other aminopyrazoles such as:
- 3-aminopyrazole
- 4-aminopyrazole
- 5-aminopyrazole
These compounds share the pyrazole ring structure but differ in the position and nature of substituents, leading to variations in their chemical and biological properties . N’'-amino-N-(1-ethyl-1H-pyrazol-4-yl)guanidinehydroiodide is unique due to its specific substitution pattern and the presence of the guanidine group, which enhances its binding affinity and specificity for certain molecular targets .
Properties
IUPAC Name |
1-amino-2-(1-ethylpyrazol-4-yl)guanidine;hydroiodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N6.HI/c1-2-12-4-5(3-9-12)10-6(7)11-8;/h3-4H,2,8H2,1H3,(H3,7,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFMXFRWXCWVAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)N=C(N)NN.I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13IN6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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